

¹H and ¹³C NMR spectral assignment for Ethyl 4-(3-hydroxyphenyl)butanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 4-(3-hydroxyphenyl)butanoate</i>
Cat. No.:	B178358

[Get Quote](#)

An Application Note on the Spectroscopic Analysis of **Ethyl 4-(3-hydroxyphenyl)butanoate**

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is an organic compound of interest in various fields, including pharmacology and materials science. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note presents a detailed assignment of the ¹H and ¹³C NMR spectra of **Ethyl 4-(3-hydroxyphenyl)butanoate**, along with a standard protocol for data acquisition.

Chemical Structure and Atom Numbering

The chemical structure of **Ethyl 4-(3-hydroxyphenyl)butanoate** is shown below with systematic numbering for the carbon and hydrogen atoms to facilitate spectral assignment.

The image you are requesting does not exist or is no longer available.

imgur.com

¹H and ¹³C NMR Spectral Assignment

The spectral data for **Ethyl 4-(3-hydroxyphenyl)butanoate** can be predicted based on established chemical shift ranges and coupling patterns.

¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the protons of the butanoate chain, and the protons of the ethyl ester group.

- Aromatic Protons (H-2', H-4', H-5', H-6'): These protons, located on the benzene ring, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The substitution pattern on the ring will cause distinct chemical shifts and coupling patterns for each of these protons.
- Phenolic Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and can appear over a wide range (typically 4-7 ppm), often as a broad singlet.^{[1][2]} Its position is sensitive to solvent, concentration, and temperature. This signal can be confirmed by a "D₂O shake" experiment, where the peak disappears upon addition of deuterium oxide.^[1]
- Ethyl Ester Protons (H-1, H-2): The methylene protons (H-1) adjacent to the ester oxygen are expected to appear as a quartet around 3.7-4.1 ppm.^[3] The terminal methyl protons (H-2) will be a triplet in the more upfield region, around 1.2 ppm.
- Butanoate Chain Protons (H-4, H-5, H-6): The methylene protons at H-6, being benzylic, will be shifted downfield to approximately 2.6 ppm. The protons at H-4, adjacent to the carbonyl

group, are expected around 2.3 ppm.[4] The protons at H-5 will resonate around 1.9 ppm, appearing as a multiplet due to coupling with both H-4 and H-6.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule.

- **Carbonyl Carbon (C-3):** The ester carbonyl carbon is the most deshielded carbon and will appear far downfield, typically in the range of 170-185 ppm.[5]
- **Aromatic Carbons (C-1' to C-6'):** These carbons resonate in the 110-160 ppm range.[6] The carbon attached to the hydroxyl group (C-3') will be significantly downfield, around 155 ppm, due to the electronegativity of the oxygen atom.[1] The other aromatic carbons will have distinct shifts based on their position relative to the substituents.
- **Ethyl Ester Carbons (C-1, C-2):** The methylene carbon (C-1) bonded to the ester oxygen will appear around 60 ppm, while the methyl carbon (C-2) will be much further upfield, around 14 ppm.
- **Butanoate Chain Carbons (C-4, C-5, C-6):** These aliphatic carbons will resonate in the upfield region of the spectrum. The benzylic carbon (C-6) and the carbon alpha to the carbonyl (C-4) will be in the 30-40 ppm range, while the central methylene carbon (C-5) will be at a slightly lower chemical shift.

Data Presentation

The predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for **Ethyl 4-(3-hydroxyphenyl)butanoate** are summarized in the tables below.

Table 1: Predicted ¹H NMR Data

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H-2	~1.2	Triplet	3H	-O-CH ₂ -CH ₃
H-5	~1.9	Multiplet	2H	-CH ₂ -CH ₂ -CH ₂ -
H-4	~2.3	Triplet	2H	-CH ₂ -C=O
H-6	~2.6	Triplet	2H	Ar-CH ₂ -
H-1	~4.1	Quartet	2H	-O-CH ₂ -CH ₃
-OH	4.0 - 7.0	Broad Singlet	1H	Ar-OH
H-4', H-6'	6.6 - 6.8	Multiplet	2H	Aromatic
H-2'	~6.9	Singlet	1H	Aromatic
H-5'	~7.1	Triplet	1H	Aromatic

Table 2: Predicted ^{13}C NMR Data

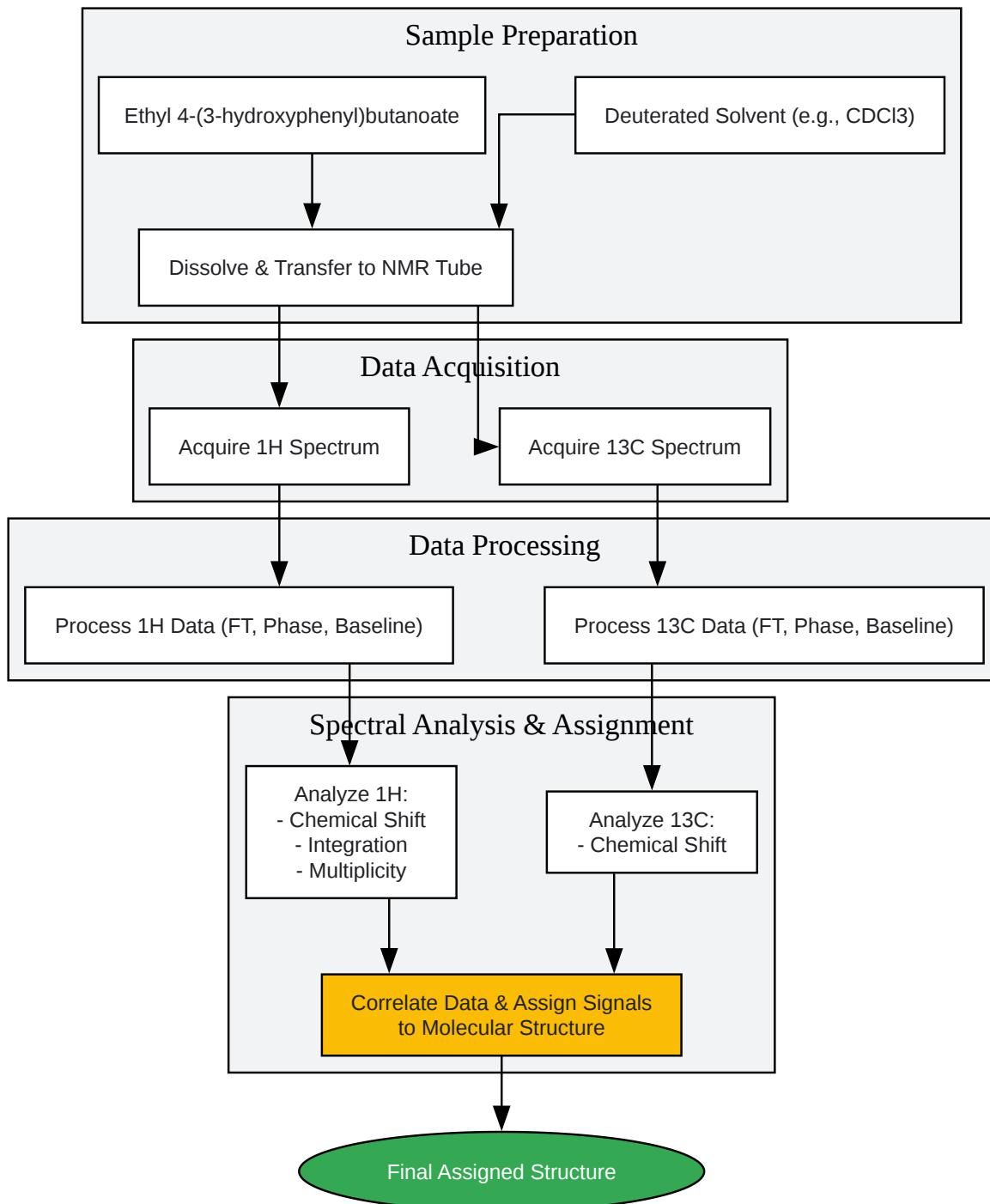
Carbon Label	Predicted Chemical Shift (δ , ppm)	Assignment
C-2	~14	-O-CH ₂ -CH ₃
C-5	~28	-CH ₂ -CH ₂ -CH ₂ -
C-4	~33	-CH ₂ -C=O
C-6	~35	Ar-CH ₂ -
C-1	~60	-O-CH ₂ -CH ₃
C-2', C-4'	~115, ~118	Aromatic CH
C-6'	~121	Aromatic CH
C-5'	~130	Aromatic CH
C-1'	~143	Aromatic Quaternary C
C-3'	~156	Aromatic C-OH
C-3	~173	C=O

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

- Weigh approximately 5-10 mg of **Ethyl 4-(3-hydroxyphenyl)butanoate**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent if not already present. TMS provides a reference signal at 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.


NMR Data Acquisition

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent or reference signal.
 - Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H NMR Spectrum Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., a 90° pulse).
 - Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
 - Phase the spectrum and perform a baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Spectrum Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).^[7]
 - Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C (e.g., 128-1024 scans).
- Apply a Fourier transform, phase, and baseline correct the spectrum.
- Reference the spectrum to the solvent signal (e.g., CDCl_3 at 77.16 ppm) or TMS at 0.00 ppm.

Visualization of the NMR Assignment Workflow

The logical process for assigning NMR spectra can be visualized as a workflow diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectral assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 13.4 Chemical Shifts in ^1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 7. bhu.ac.in [bhu.ac.in]
- To cite this document: BenchChem. [^1H and ^{13}C NMR spectral assignment for Ethyl 4-(3-hydroxyphenyl)butanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178358#1h-and-13c-nmr-spectral-assignment-for-ethyl-4-3-hydroxyphenyl-butanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com